tert-Butyl thiophen-3-ylcarbamate
Overview
Description
Tert-Butyl thiophen-3-ylcarbamate is a chemical compound that has garnered attention in various research studies due to its potential utility in organic synthesis and pharmaceutical applications. The compound features a tert-butyl group attached to a thiophene ring via a carbamate linkage. This structure is of interest for its potential use as a scaffold for chiral ligands and as a modified backbone unit for peptide nucleic acids (PNAs) .
Synthesis Analysis
The synthesis of tert-butyl thiophen-3-ylcarbamate and its derivatives has been explored in several studies. A practical synthesis route for trans-tert-butyl-2-aminocyclopentylcarbamate, a related compound, involves aziridine opening and optical resolution, providing access to multigram quantities of both enantiomers . Another study reports the synthesis of tert-butyl 1-(5,8-dioxohexahydro-[1,3]thiazolo[3,4-a]pyrazin-3-yl)ethylcarbamate, a diketopiperazine derivative, which was separated by column chromatography . Additionally, the synthesis of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate was achieved through a high-yielding preparation involving Boc-involved neighboring group participation mediated by thionyl chloride .
Molecular Structure Analysis
The molecular structure of tert-butyl thiophen-3-ylcarbamate has been analyzed using various techniques. Vibrational frequency analysis, FT-IR, DFT, and M06-2X studies have been conducted to investigate the experimental and theoretical vibrational frequencies, optimized geometric parameters, and molecular orbital energies . In another study, the crystal structure of a related compound, tert-butyl N-(thiophen-2-yl)carbamate, was determined, revealing a dihedral angle between the thiophene ring and the carbamate group and the presence of intramolecular and intermolecular interactions .
Chemical Reactions Analysis
Research on tert-butyl thiophen-3-ylcarbamate derivatives has shown that these compounds can undergo various chemical reactions. For instance, tert-butyl 6-(9H-purin-6-ylthio) hexylcarbamate was used to synthesize 9-substituted derivatives by reacting with different acid chlorides . The compound's reactivity and the ability to form derivatives make it a valuable intermediate in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl thiophen-3-ylcarbamate derivatives have been studied to understand their behavior in different conditions. The heat capacities and thermodynamic properties of (S)-tert-butyl 1-phenylethylcarbamate were determined using adiabatic calorimetry, revealing a solid-liquid phase transition and providing insights into the compound's thermodynamic functions . The crystal structure and Hirshfeld surface analysis of tert-butyl N-acetylcarbamate, another derivative, showed the importance of hydrogen bonding in the crystal packing .
Scientific Research Applications
Li et al. (2012) developed a scalable synthesis of a related compound, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, as an intermediate in manufacturing a lymphocyte function-associated antigen 1 inhibitor. This synthesis involved a Kulinkovich–Szymoniak cyclopropanation followed by in situ amide formation (Li, Gao, Lorenz, Xu, Johnson, Ma, Lee, Grinberg, Busacca, Lu, Senanayake, 2012).
Storgaard and Ellman (2009) described the preparation of tert-Butyl phenylsulfonyl(thiphen-2-yl)methylcarbamate through Rhodium-catalyzed enantioselective addition of arylboronic acids to in situ generated N-Boc arylimines. This process involved several steps including cannulation and Schlenk techniques (Storgaard, Ellman, 2009).
Padwa, Brodney, and Lynch (2003) explored the preparation and Diels-Alder reaction of a 2-amido substituted furan, tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate. This study focused on amine carbamates and heterocycles, highlighting rearrangements and ring-opening reactions (Padwa, Brodney, Lynch, 2003).
Aouine et al. (2016) characterized tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate using 2D heteronuclear NMR experiments. This study provided insights into the structural properties of this compound (Aouine, Faraj, Alami, El-Hallaoui, Akhazzane, 2016).
Chalina, Chakarova, and Staneva (1998) synthesized and evaluated novel 1,3-disubstituted ureas and phenyl N-substituted carbamates, including 1-tert-butyl-1-(3-cyclopentyloxy-2-hydroxypropyl)-3-methylurea for antiarrhythmic and hypotensive activities (Chalina, Chakarova, Staneva, 1998).
Sert et al. (2014) investigated the vibrational frequencies of tert-Butyl N-(thiophen-2yl)carbamate using experimental and theoretical methods, focusing on spectroscopic characteristics and molecular orbital energies (Sert, Singer, Findlater, Doğan, Çırak, 2014).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-thiophen-3-ylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-9(2,3)12-8(11)10-7-4-5-13-6-7/h4-6H,1-3H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWYQCYSADTIBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353030 | |
Record name | tert-Butyl thiophen-3-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl thiophen-3-ylcarbamate | |
CAS RN |
19228-91-2 | |
Record name | tert-Butyl thiophen-3-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(thiophen-3-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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